N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide
Description
N-[(FURAN-2-YL)METHYL]-2,2-DIPHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H21NO2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H21NO2S/c26-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25(17-21-13-7-15-27-21)18-22-14-8-16-28-22/h1-16,23H,17-18H2 |
InChI Key |
DJBMHEOIFBQLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2,2-DIPHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable amine and a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2,2-DIPHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dione and thiophene-2,5-dione, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2,2-DIPHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2,2-DIPHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.
N-[(THIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE: Lacks the furan ring, leading to different interaction profiles with biological targets.
2,2-DIPHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Similar structure but without the furan ring, which can influence its chemical properties.
Uniqueness
The presence of both furan and thiophene rings in N-[(FURAN-2-YL)METHYL]-2,2-DIPHENYL-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE makes it unique. This dual heterocyclic structure allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
